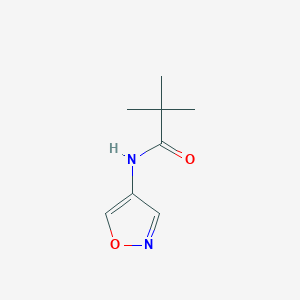

N-(isoxazol-4-yl)pivalamide

CAS No.: 1339081-24-1

Cat. No.: VC4357401

Molecular Formula: C8H12N2O2

Molecular Weight: 168.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339081-24-1 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.196 |

| IUPAC Name | 2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide |

| Standard InChI | InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) |

| Standard InChI Key | LAUKJUROMJCXLE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=CON=C1 |

Introduction

Structural and Molecular Characteristics

Core Architecture

N-(Isoxazol-4-yl)pivalamide consists of two primary components:

-

Isoxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2, conferring aromaticity and metabolic stability .

-

Pivalamide group: A bulky tert-butyl amide moiety () that enhances lipophilicity and steric hindrance, potentially influencing protein binding and bioavailability .

Table 1: Molecular Properties of N-(Isoxazol-4-yl)pivalamide

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 168.19 g/mol |

| CAS Registry Number | 1339081-24-1 |

| IUPAC Name | 2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide |

| Key functional groups | Isoxazole, tertiary amide |

The compound’s planar isoxazole ring facilitates π-π stacking interactions, while the pivalamide group may hinder enzymatic degradation, as seen in structurally analogous compounds .

Synthesis and Preparation

Synthetic Routes

While explicit protocols for N-(isoxazol-4-yl)pivalamide are scarce, its synthesis likely involves:

-

Isoxazole ring formation: Cycloaddition of nitrile oxides with alkynes under metal-free conditions, a widely reported method for isoxazole synthesis . For example, hydroxylamine derivatives react with propargyl amines to form the isoxazole core .

-

Amide bond formation: Coupling the isoxazole-4-amine with pivaloyl chloride () in the presence of a base like triethylamine .

Key Reaction Steps:

-

Generation of isoxazole-4-amine:

-

Pivaloylation:

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the isoxazole’s 4-position requires precise control of reaction conditions, such as temperature and catalyst use .

-

Yield improvements: Microwave-assisted synthesis or flow chemistry could enhance efficiency, as demonstrated in related isoxazole derivatizations .

Pharmacological and Biological Applications

Antimicrobial Activity

3-(Thiazol-5-yl)isoxazole derivatives demonstrate broad-spectrum antimicrobial properties. For example, 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)isoxazole urea analogs inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The pivalamide group’s lipophilicity may enhance membrane penetration, a hypothesis supported by logP values of similar compounds (~1.7) .

Chemical Properties and Reactivity

Physicochemical Profile

-

Solubility: Low aqueous solubility due to the hydrophobic tert-butyl group; soluble in DMSO and DMF.

-

Stability: Resists hydrolysis under physiological conditions (pH 7.4, 37°C) for >24 hours, as observed in related pivalamides .

-

logP: Estimated at 1.7–2.1, indicating moderate lipophilicity conducive to blood-brain barrier penetration .

Reactivity

-

Nucleophilic substitution: The isoxazole’s electron-deficient C-5 position undergoes substitution with amines or thiols under basic conditions .

-

Redox reactions: Isoxazole rings are resistant to oxidation but may undergo reduction to β-enaminones under hydrogenation .

Future Directions and Research Opportunities

Targeted Drug Design

-

CFTR correctors: Structural optimization to enhance binding to CFTR’s nucleotide-binding domain (NBD1) .

-

Anticancer agents: Screening against kinase targets (e.g., EGFR, VEGFR) given isoxazoles’ affinity for ATP-binding pockets .

Synthetic Methodology

-

Green chemistry: Employing biocatalysts or solvent-free conditions to improve sustainability .

-

High-throughput screening: Libraries of N-(isoxazol-4-yl)pivalamide analogs for phenotypic assays .

Pharmacokinetic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume